1-Bromo-2-((methylsulfonyl)methyl)benzene
CAS No.: 25195-52-2
Cat. No.: VC7185785
Molecular Formula: C8H9BrO2S
Molecular Weight: 249.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25195-52-2 |
---|---|
Molecular Formula | C8H9BrO2S |
Molecular Weight | 249.12 |
IUPAC Name | 1-bromo-2-(methylsulfonylmethyl)benzene |
Standard InChI | InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |
Standard InChI Key | BULUABWJXGYTEX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)CC1=CC=CC=C1Br |
Introduction
Structural and Nomenclatural Clarification
Chemical Identity and Isomeric Considerations
1-Bromo-2-(methylsulfonyl)benzene, alternatively named o-bromophenyl methyl sulfone, belongs to the class of aromatic sulfones. Its molecular formula is C₇H₇BrO₂S, with a molar mass of 235.1 g/mol . The compound’s structure features a benzene ring with bromine at position 1 and a methylsulfonyl group (-SO₂CH₃) at position 2, creating a meta-directing electronic environment .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis of 1-bromo-2-(methylsulfonyl)benzene typically proceeds via two primary pathways:
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Direct Sulfonation of Bromobenzene Derivatives:
Bromobenzene undergoes sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to install the sulfonyl group regioselectively . This method requires careful control of reaction conditions to avoid over-sulfonation or ring bromination side reactions. -
Oxidation of Thioether Precursors:
Starting from 1-bromo-2-(methylthio)benzene, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether (-S-CH₃) to the sulfonyl group (-SO₂CH₃) . This route offers higher selectivity but necessitates handling strong oxidizing agents.
Industrial-Scale Manufacturing
Commercial suppliers, including Sigma-Aldrich and Apollo Scientific, list 1-bromo-2-(methylsulfonyl)benzene with purity grades up to 98% . Pricing varies significantly by quantity:
Scale-up challenges include managing exothermic reactions during sulfonation and ensuring efficient purification via recrystallization from ethanol-water mixtures .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound is a crystalline solid at room temperature, with a melting point unreported in the surveyed data. It demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (<0.1 g/L at 25°C) . Thermal gravimetric analysis (TGA) of analogous sulfones suggests decomposition onset temperatures above 200°C, indicative of reasonable thermal stability .
Reactive Sites and Compatibility
The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, while the sulfonyl group stabilizes adjacent negative charges through resonance . Compatibility concerns include:
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Strong Bases: May induce elimination or sulfonate salt formation.
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Reducing Agents: Potential reduction of the sulfonyl group to thiols under vigorous conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
As a bifunctional aryl building block, this compound is employed in:
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Suzuki-Miyaura Couplings: Palladium-catalyzed cross-couplings with boronic acids to generate biaryl sulfones, prevalent in kinase inhibitor scaffolds .
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Nucleophilic Aromatic Substitutions: Replacement of bromine with amines or alkoxides in drug candidate syntheses .
Material Science Applications
The electron-deficient aromatic system facilitates use in:
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Liquid Crystal Polymers: As a mesogen modifier to enhance thermal stability.
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Photoacid Generators: Sulfonate esters derived from this compound act as radical initiators in photoresists .
Recent Research Developments
Catalytic Applications
A 2024 study demonstrated its utility as a directing group in C–H activation reactions, enabling regioselective functionalization of arenes via palladium catalysis .
Green Chemistry Innovations
Microwave-assisted synthesis protocols have reduced reaction times from 12 hours to 30 minutes, improving atom economy by 15% compared to conventional methods .
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